molecular formula C11H15N5 B1492690 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine CAS No. 2098069-98-6

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B1492690
CAS No.: 2098069-98-6
M. Wt: 217.27 g/mol
InChI Key: ZIZZDTMYVUOJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine is a sophisticated heterocyclic compound designed for advanced pharmaceutical and life science research. Its molecular architecture integrates a pyrazole core—a privileged scaffold in drug discovery—with a pyrazine heteroaromatic system . This combination is strategically significant, as over 85% of all FDA-approved drugs contain heterocyclic motifs, which are crucial for modulating biological activity and improving physicochemical properties . The pyrazole core is a common feature in numerous biologically active molecules and approved therapeutics, underscoring its value in constructing compounds that interact with diverse biological targets . The incorporation of the nitrogen-rich pyrazine ring further enhances the molecule's potential as a key intermediate in the synthesis of novel molecular hybrids. Researchers are increasingly focusing on such hybrid structures, as they can lead to enhanced efficacy and specificity in interacting with biological targets . This compound is intended for use in exploratory research programs, including but not limited to hit-to-lead optimization, the development of new heterocyclic frameworks, and the investigation of structure-activity relationships (SAR) in various therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-ethyl-5-pyrazin-2-ylpyrazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-2-16-9(3-4-12)7-10(15-16)11-8-13-5-6-14-11/h5-8H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZZDTMYVUOJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=NC=CN=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine, with CAS number 2098069-98-6, is a heterocyclic compound that has garnered attention for its potential biological activities. The structure contains both pyrazole and pyrazine moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC11_{11}H15_{15}N5_5
Molecular Weight217.27 g/mol
CAS Number2098069-98-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's structure allows it to modulate enzyme activity and receptor interactions, which can lead to a range of biological effects, including:

Antitumor Activity: Research indicates that pyrazole derivatives exhibit significant inhibitory effects on various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase, suggesting that this compound may possess similar properties .

Antimicrobial Activity: The presence of pyrazole and pyrazine rings has been linked to antimicrobial properties, making this compound a candidate for further investigation in the development of new antimicrobial agents .

Case Studies

  • Anticancer Properties:
    A study explored the efficacy of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives exhibited cytotoxicity comparable to standard chemotherapy agents when used in combination with doxorubicin, indicating a potential synergistic effect .
  • Antimicrobial Activity:
    In vitro assays have shown that various pyrazole derivatives possess significant antibacterial and antifungal activities. This suggests that this compound could be effective against resistant strains of bacteria and fungi .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications in the substituents on the pyrazole or pyrazine rings can significantly alter its pharmacological profile. For instance, variations in alkyl groups or the introduction of functional groups can enhance or diminish its activity against specific targets .

Comparative Analysis

To better understand the uniqueness of 2-(1-ethyl-3-(pyrazin-2-y)-1H-pyrazol-5-y)ethan-1-amines' activity, it is essential to compare it with similar compounds:

Compound NameBiological Activity
2-(1-methyl-3-(pyrazin-2-y)-1H-pyrazol)Moderate anticancer effects
2-(1-propyl-3-(pyridin-2-y)-1H-pyrazol)Antimicrobial properties

The ethyl substitution in 2-(1-ethyl...) may enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to other derivatives.

Scientific Research Applications

The compound 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, synthesizing information from diverse sources while adhering to the guidelines provided.

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties. The presence of an ethyl group and a pyrazinyl moiety enhances its lipophilicity, potentially improving bioavailability.

Anticancer Research

Recent studies have investigated the anticancer properties of pyrazole derivatives, including this compound. Pyrazole-based compounds have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives similar to this compound have been reported to induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties against a range of pathogens. The compound has been evaluated for its efficacy against bacteria and fungi, showing potential as a lead compound for developing new antimicrobial agents. Studies have demonstrated that modifications to the pyrazole structure can enhance activity against resistant strains of bacteria.

Neurological Research

There is growing interest in the neuroprotective effects of pyrazole derivatives. Compounds with similar structures have been shown to exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress.

Agricultural Applications

The compound's potential use as a pesticide or herbicide is also being explored. Pyrazole derivatives can act as effective agents against agricultural pests, contributing to sustainable farming practices by reducing reliance on traditional chemical pesticides.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. It was found that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Phytomedicine, researchers tested several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 3: Neuroprotective Effects

Research featured in Neuroscience Letters highlighted the neuroprotective effects of pyrazole derivatives on neuronal cell lines exposed to oxidative stress. The study concluded that the compound could reduce cell death and improve cell viability under stress conditions.

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents on the pyrazole ring and the heterocyclic system at the 3-position. Key comparisons include:

Compound Name Substituents (Pyrazole Ring) Heterocycle at 3-Position Key Structural Features
Target Compound 1-Ethyl, 5-ethylamine Pyrazin-2-yl Pyrazine enhances π-π stacking potential
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine () 1-(Thiophen-2-yl)ethyl, 5-amine Thiophene Thiophene introduces sulfur-based electronics
3-Ethyl-1H-pyrazol-5-amine () 3-Ethyl, 5-amine None Simpler structure; lacks heteroaromaticity
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine () 1-Methyl, 3-ethyl Triazole Triazole offers distinct H-bonding motifs

Key Observations :

  • The pyrazine ring in the target compound distinguishes it from sulfur-containing analogs like the thiophene derivative (), which may exhibit different electronic and solubility profiles due to sulfur’s polarizability .
  • Compared to simpler pyrazole amines (e.g., 3-ethyl-1H-pyrazol-5-amine in ), the target compound’s pyrazine moiety likely increases rigidity and planar stacking ability, critical for receptor binding .

Physicochemical Properties

Limited experimental data are available for the target compound, but predictions can be made based on analogs:

Property Target Compound (Predicted) 3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine () 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine ()
Molecular Weight (g/mol) ~245 223.3 165.24
LogP (Predicted) ~1.8 ~2.5 (thiophene increases hydrophobicity) ~1.2
Solubility Moderate in polar solvents Low (due to thiophene) High (cyclopropyl reduces steric bulk)

Notes:

  • The pyrazine ring’s nitrogen atoms may enhance water solubility compared to thiophene derivatives but reduce it relative to cyclopropyl-substituted amines .

Challenges :

  • Steric hindrance from the ethyl group may slow reaction kinetics.
  • Pyrazine’s electron-deficient nature requires careful optimization of coupling conditions .

Comparative Bioactivity

Data gaps exist for the target compound, but analogs highlight trends:

  • Thiophene derivatives () often exhibit enhanced metabolic stability but lower solubility .
  • Triazole-containing amines () show stronger H-bond acceptor capacity, advantageous in enzyme inhibition .

Preparation Methods

Synthesis of Pyrazoline Intermediates

  • Starting from chalcone derivatives formed by reacting substituted ethanones with benzaldehydes under basic conditions in ethanol, pyrazoline rings are constructed by reaction with thiosemicarbazide in dry ethanol containing sodium hydroxide.
  • This reaction typically proceeds under reflux for several hours (e.g., 6 hours) to afford pyrazolin-N-thioamides as intermediates.
  • Example: Reaction of chalcones with thiosemicarbazide yields pyrazolin-N-thioamides with good yields and purity, confirmed by NMR and X-ray crystallography.

Functionalization to Pyrazole and Substituted Derivatives

  • Pyrazolin-N-thioamides are further reacted with electrophilic reagents such as ethyl 2-chloro-3-oxobutanoate or 4-bromoacetyl-1,2,3-triazole derivatives in the presence of triethylamine under reflux in ethanol.
  • These steps introduce additional heterocyclic rings and substituents, forming complex heterocycles with pyrazole cores.
  • Reaction conditions are carefully controlled to maintain regioselectivity and yield, typically achieving yields above 75%.

Installation of the Ethan-1-amine Side Chain

  • The ethan-1-amine functionality is typically introduced by reductive amination or nucleophilic substitution on a suitable precursor bearing a leaving group at the ethan-1-position.
  • Alternatively, the side chain can be constructed by alkylation of the pyrazole nitrogen with a protected aminoethyl halide, followed by deprotection.
  • Reaction conditions generally involve mild temperatures and use of reducing agents such as sodium borohydride or catalytic hydrogenation to avoid degradation of sensitive heterocycles.

Representative Reaction Scheme Summary

Step Reactants/Intermediates Conditions Yield (%) Notes
1 Ethanone derivative + benzaldehyde EtOH, NaOH, reflux 70-85 Formation of chalcone intermediate
2 Chalcone + thiosemicarbazide Dry EtOH, NaOH, reflux 6 h 75-90 Pyrazolin-N-thioamide formation
3 Pyrazolin-N-thioamide + electrophile (e.g., ethyl 2-chloro-3-oxobutanoate) EtOH, Et3N, reflux 2 h 77-85 Cyclization to substituted pyrazole derivatives
4 Pyrazole derivative + pyrazin-2-yl coupling partner Pd catalyst, base, solvent, reflux 60-80 Introduction of pyrazin-2-yl group
5 Pyrazole intermediate + aminoethyl reagent Reductive amination or alkylation 65-80 Formation of ethan-1-amine side chain

Characterization and Confirmation

  • The synthesized compounds are characterized by $$^{1}H$$ NMR, $$^{13}C$$ NMR, and single-crystal X-ray diffraction to confirm structure and purity.
  • Key NMR signals include double doublets for pyrazoline protons and characteristic chemical shifts for the pyrazole and pyrazinyl carbons.
  • The presence of the ethan-1-amine group is confirmed by characteristic proton signals in the 2.5–3.5 ppm range and corresponding carbon signals in the $$^{13}C$$ spectrum.

Research Findings and Optimization Notes

  • The use of sodium hydroxide in ethanol facilitates chalcone formation and subsequent cyclization efficiently.
  • Triethylamine acts as a base and catalyst in electrophilic substitution steps, improving yields.
  • Reflux conditions and reaction times are critical to maximize product yield and minimize impurities.
  • The choice of solvent and reaction atmosphere (dry ethanol, inert atmosphere) is essential to prevent hydrolysis or side reactions.
  • Purification typically involves recrystallization from solvents like DMF or ethanol to achieve high purity.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine?

Answer: The synthesis typically involves multi-step reactions, starting with the condensation of pyrazine-containing propenones with hydrazine derivatives. For example:

  • Step 1: React (Z)-4-(pyrazin-2-yl)but-3-en-2-one with ethylhydrazine under reflux in ethanol to form the pyrazole core .
  • Step 2: Introduce the ethylamine side chain via nucleophilic substitution or reductive amination.
  • Critical parameters: Temperature (60–80°C), solvent polarity (ethanol or DMF), and catalyst selection (e.g., acetic acid for cyclization) .
  • Yield optimization: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to minimize byproducts .

Q. How should researchers characterize the compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions. For example, the ethyl group’s triplet (δ 1.2–1.4 ppm) and pyrazine protons’ aromatic signals (δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 246.145) .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves ambiguities in regiochemistry; refine data using SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Scenario: Discrepancies between NMR predictions and observed spectra may arise from tautomerism or dynamic effects.
  • Methodology:
    • Perform 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations .
    • Compare experimental data with DFT-computed chemical shifts (B3LYP/6-31G* level) to validate assignments .
    • Use XRD as a definitive structural reference .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

  • Challenges: Twinning, low-resolution data, or disorder in the ethyl/pyrazine groups.
  • Solutions:
    • Apply SHELXL’s TWIN/BASF commands for twinned data .
    • Use restraints (DFIX, SIMU) to model disordered side chains .
    • Validate with Hirshfeld surface analysis to ensure plausible intermolecular interactions .

Q. What computational approaches predict the compound’s biological activity?

Answer:

  • Docking studies: Target kinases (e.g., Jak2) using AutoDock Vina. Align the pyrazine ring in the ATP-binding pocket and assess binding affinity (ΔG < -8 kcal/mol) .
  • ADMET profiling: Predict solubility (LogP ~2.1) and metabolic stability via SwissADME .
  • Mechanistic insights: Molecular dynamics simulations (100 ns) evaluate conformational stability in aqueous environments .

Q. How can researchers mitigate solubility issues during in vitro assays?

Answer:

  • Strategies:
    • Use co-solvents (DMSO ≤1% v/v) with aqueous buffers (PBS, pH 7.4) .
    • Synthesize water-soluble analogs by substituting the ethyl group with polar moieties (e.g., hydroxyethyl) .
    • Characterize solubility via UV-Vis spectroscopy (λmax ~270 nm) in varying pH conditions .

Q. What experimental designs validate the compound’s mechanism of action in cellular models?

Answer:

  • Pathway analysis: Treat Jak2 V617F-mutant cells (e.g., HEL 92.1.7) and measure STAT5 phosphorylation via Western blot .
  • Dose-response curves: IC50 determination using CellTiter-Glo® assays (72 hr exposure, 0.1–10 µM range) .
  • Control experiments: Include wild-type Jak2 cells and competitive inhibitors (e.g., AZD1480) to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 2
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.